4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The cyclopropyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group typically yields sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Materials Science: The unique electronic properties of the triazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the triazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C6H6F3N3S |
---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
4-cyclopropyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)4-10-11-5(13)12(4)3-1-2-3/h3H,1-2H2,(H,11,13) |
InChI Key |
GLUAQOJEKCEZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
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